4-[2-(4-Fluorophenyl)acetyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one
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Overview
Description
4-[2-(4-Fluorophenyl)acetyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one is a complex organic compound that features a piperazine ring substituted with fluorophenyl and fluoropyrimidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Fluorophenyl)acetyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through a cyclization reaction involving appropriate diamines and dihalides.
Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride and an aluminum chloride catalyst.
Attachment of Fluoropyrimidinyl Group: The fluoropyrimidinyl group can be attached through a nucleophilic substitution reaction using 5-fluoropyrimidine and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Fluorophenyl)acetyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[2-(4-Fluorophenyl)acetyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological and psychiatric disorders.
Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition.
Materials Science: It is explored for its potential use in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-[2-(4-Fluorophenyl)acetyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl and fluoropyrimidinyl groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(4-Chlorophenyl)acetyl]-1-(5-chloropyrimidin-2-yl)piperazin-2-one
- 4-[2-(4-Methylphenyl)acetyl]-1-(5-methylpyrimidin-2-yl)piperazin-2-one
Uniqueness
4-[2-(4-Fluorophenyl)acetyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one is unique due to the presence of fluorine atoms, which significantly influence its chemical reactivity and biological activity. The fluorine atoms enhance the compound’s stability and lipophilicity, making it a valuable candidate for drug development and other applications.
Properties
IUPAC Name |
4-[2-(4-fluorophenyl)acetyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N4O2/c17-12-3-1-11(2-4-12)7-14(23)21-5-6-22(15(24)10-21)16-19-8-13(18)9-20-16/h1-4,8-9H,5-7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOADFCQEFWBSDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)CC2=CC=C(C=C2)F)C3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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